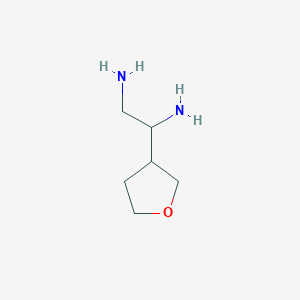

1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

1-(oxolan-3-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H14N2O/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-4,7-8H2 |

InChI Key |

ITIKSJYHFDENAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(CN)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Tetrahydrofuran 3 Yl Ethane 1,2 Diamine and Its Derivatives

Regioselective and Stereoselective Synthetic Pathways

The construction of 1-(tetrahydrofuran-3-yl)ethane-1,2-diamine necessitates precise control over the spatial arrangement of its functional groups. The synthetic approaches are broadly categorized by their ability to selectively form specific stereoisomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure 1,2-diamines, which are valuable as chiral ligands, auxiliaries, and building blocks in medicinal chemistry. rsc.org Strategies for the asymmetric synthesis of complex diamines often involve catalytic methods that can be adapted for the synthesis of this compound. rsc.org

One potential pathway involves the asymmetric catalytic diamination of a vinyl tetrahydrofuran (B95107) precursor. Although a direct transformation, developing catalysts that can effectively control the stereochemistry at both new stereocenters remains a significant challenge. rsc.org Another powerful strategy is the sequential application of palladium- and rhodium-catalyzed reactions. This could begin with a Pd-catalyzed asymmetric allylic amination to install the first nitrogen nucleophile onto a suitable THF-containing substrate, establishing a key stereocenter. A subsequent Rh-catalyzed aziridination could then form a strained three-membered ring, which can be opened to install the second amine group. nih.gov

Key features of potential asymmetric approaches are summarized in the table below.

| Approach | Key Transformation | Catalyst Type | Potential Advantages |

| Catalytic Asymmetric Diamination | Direct conversion of a C=C double bond to a vicinal diamine | Transition Metal (e.g., Pd, Cu, Fe) | High atom economy, directness |

| Sequential Catalysis | Asymmetric allylic amination followed by aziridination and ring-opening | Pd and Rh catalysts | Stepwise control of stereochemistry, access to complex architectures nih.gov |

| Desymmetrization | Selective reaction at one of two prochiral centers of a meso-diamine precursor | Chiral catalysts | Efficient creation of chirality from achiral starting materials rsc.org |

Stereochemical Control in Diamine Formation

Achieving stereochemical control is fundamental to the synthesis of functional diamines. The relative and absolute stereochemistry of the two amino groups and their relationship to the stereocenters on the tetrahydrofuran ring must be precisely managed.

Acid-catalyzed rearrangements of diols containing a phenylsulfanyl group have been shown to produce substituted tetrahydrofurans with a high degree of stereospecificity. This method relies on a scispace.comnih.gov-phenylsulfanyl migration to control the stereochemical outcome. researchgate.net Similarly, chelation-controlled additions of Grignard reagents to α-alkoxy-aldehydes have proven effective in the stereoselective synthesis of oligo-tetrahydrofurans, a strategy that could be adapted to build the THF core with pendant functionality ready for elaboration into the diamine side chain. researchgate.net

Epoxide Ring-Opening Strategies for Tetrahydrofuran-Diamine Precursors

Epoxides are highly versatile three-membered ring intermediates in organic synthesis due to the ring strain that facilitates their opening by a wide range of nucleophiles. nih.gov This reactivity is harnessed in strategies aimed at synthesizing precursors for this compound. The ring-opening can be catalyzed by either acids or bases, and the regioselectivity depends on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

A plausible strategy involves the intramolecular ring-opening of an epoxide by a pendant alcohol to form the tetrahydrofuran ring. nih.gov For instance, a 4-alkenyl silanol (B1196071) can be epoxidized and subsequently treated with a Lewis acid, leading to an unusual rearrangement that forms a tetrahydrofuran product through tandem cyclizations. nih.gov The resulting THF alcohol can then be further functionalized to introduce the diamine moiety.

Alternatively, an epoxide can be appended to a pre-formed tetrahydrofuran scaffold. The subsequent ring-opening with a nitrogen nucleophile, such as an azide (B81097) or a protected amine, can install one of the amino groups. This reaction is typically highly regioselective and proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the attacked carbon. libretexts.orgmdpi.com

The table below outlines different nucleophiles used in epoxide ring-opening reactions.

| Nucleophile | Product Type | Typical Conditions | Stereochemistry |

| Azide (N₃⁻) | Azido alcohol | Lewis acid or base catalysis | SN2 (inversion) |

| Amines (RNH₂) | Amino alcohol | Elevated temperature, often neat or in a polar solvent libretexts.org | SN2 (inversion) |

| Cyanide (CN⁻) | β-hydroxy nitrile | Lewis acid catalysis | SN2 (inversion) |

Functional Group Interconversion Routes to the Diamine Moiety

Functional group interconversions provide alternative pathways to the target diamine from more readily accessible precursors containing the core tetrahydrofuran structure.

Reductive Amination Strategies with THF-Derived Carbonyls

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. harvard.edu The reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

For the synthesis of this compound, a key intermediate would be a THF-derived α-amino ketone or aldehyde. Reductive amination of the carbonyl group with ammonia or a protected amine equivalent would furnish the second amino group. A significant advantage of this method is the availability of mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) [NaHB(OAc)₃], which tolerate a wide variety of functional groups. organic-chemistry.org

A two-step, one-pot reductive amination process has been successfully applied to furanic aldehydes, which are precursors to THF derivatives. nih.gov This involves the initial condensation with a primary amine, followed by hydrogenation of the resulting imine over a catalyst. nih.gov A similar strategy could be employed starting with a suitable carbonyl compound attached to the tetrahydrofuran-3-yl position.

The following table summarizes common reducing agents used in reductive amination.

| Reducing Agent | Characteristics | Typical Solvent |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over ketones/aldehydes organic-chemistry.org | Dichloroethane (DCE), Tetrahydrofuran (THF) |

| Sodium cyanoborohydride (NaBH₃CN) | Effective at controlled pH (6-7), but highly toxic harvard.edu | Methanol (B129727) (MeOH) |

| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Effective for industrial scale, can reduce other functional groups | Various |

Transformations Involving Aziridine (B145994) Intermediates

Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are analogous to epoxides and serve as excellent precursors for 1,2-diamines through nucleophilic ring-opening reactions. researchgate.net The strain of the aziridine ring facilitates its cleavage by various nucleophiles, including amines, to afford vicinal diamines. nih.gov

A synthetic route could involve the construction of an aziridine ring on a side chain attached to the tetrahydrofuran core. This aziridine could be synthesized from a corresponding alkene via aziridination or from a β-amino alcohol. Subsequent ring-opening of this aziridine intermediate with an amine nucleophile would yield the desired 1,2-diamine structure. The regioselectivity of the ring-opening is a critical aspect, often controlled by the nature of the substituents on the aziridine ring and the reaction conditions. researchgate.net

Recent developments have focused on catalytic methods for generating and reacting aziridinium (B1262131) ylides, which are highly reactive intermediates that can undergo various transformations, including ring expansions and rearrangements, to furnish complex, nitrogen-containing heterocycles in a stereocontrolled manner. nih.govresearchgate.net

Hydroamination Reactions for Vicinal Diamine Synthesis

Hydroamination of alkenes presents a highly atom-economical and direct approach for the synthesis of vicinal diamines. nih.gov This methodology involves the addition of an N-H bond across a carbon-carbon double bond. For the synthesis of 1,2-diamines, the hydroamination of allylic amine derivatives is a particularly powerful strategy. nih.govresearchgate.net

Rhodium-catalyzed hydroamination has emerged as a robust method for synthesizing unsymmetrical vicinal diamines. organic-chemistry.orgorganic-chemistry.org This approach often utilizes an amine directing group tethered to the olefin substrate, which coordinates to the metal center and facilitates the delivery of the amine nucleophile with high chemo- and regioselectivity. nih.gov The reaction can be applied to both primary and secondary allylic amines, and a diverse range of amine nucleophiles, including primary, secondary, acyclic, and cyclic aliphatic amines, are well-tolerated. nih.gov This versatility allows for the construction of a wide array of substituted 1,2-diamines. researchgate.net

The utility of this method is demonstrated by its application in the rapid synthesis of various bioactive molecules and their analogs. organic-chemistry.org The reaction conditions are typically mild, and the process is highly efficient.

Table 1: Examples of Rhodium-Catalyzed Hydroamination of Allylic Amines

| Allylic Amine Substrate | Amine Nucleophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| N-Allylaniline | Morpholine | [(DPEphos)Rh(COD)]BF4 | 89 | nih.gov |

| N-Allyl-4-methoxyaniline | Piperidine | [(DPEphos)Rh(COD)]BF4 | 85 | nih.gov |

| N-Allylbenzylamine | Pyrrolidine | [(DPEphos)Rh(COD)]BF4 | 92 | organic-chemistry.org |

This table is illustrative of the general reaction type and does not represent the synthesis of this compound itself.

Synthesis of Chiral Enantiomers and Diastereomers

The biological activity of molecules containing multiple stereocenters, such as this compound, is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the formation of chiral enantiomers and diastereomers is of paramount importance.

Enantioselective Catalysis in Synthesis

Catalytic asymmetric synthesis provides one of the most efficient routes to enantioenriched vicinal diamines. rsc.org These methods employ a small amount of a chiral catalyst to generate large quantities of a single enantiomer of the product. The enantioselective diamination of alkenes is a direct approach, though it has historically been challenging compared to analogous reactions like dihydroxylation. thieme-connect.com

Significant progress has been made through various mechanistic pathways, including cycloadditions and metal-catalyzed redox processes. thieme-connect.com One notable advancement is the use of Nickel-Hydride (NiH) catalysis. The enantioselective hydroamidation of alkenyl amides with dioxazolones, catalyzed by a NiH/BOX (bis(oxazoline)) complex, furnishes a range of enantioenriched vicinal diamines with high yields and excellent enantioselectivities (up to 99% ee). rsc.orgbohrium.com This method tolerates a broad scope of functional groups. bohrium.com

Another innovative approach combines biocatalysis and photocatalysis. A synergistic system consisting of an ene-reductase and a green-light-excited organic dye has been developed for the enantioselective hydroamination of enamides, providing access to diverse enantioenriched vicinal diamines.

Table 2: Overview of Enantioselective Methods for Vicinal Diamine Synthesis

| Reaction Type | Catalyst/System | Ligand | Substrate Class | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Hydroamidation | NiH | BOX | Alkenyl amides | Up to 99% | rsc.org, bohrium.com |

| Hydroamination | Ene-reductase / Rhodamine B | - | Enamides | Not specified | |

| Diamination | Organoselenium | Chiral Urea | Alkenes | High | bsb-muenchen.de |

This table summarizes general methodologies for achieving enantioselectivity in the synthesis of vicinal diamines.

Diastereoselective Control in Multi-step Synthesis

When a molecule contains two or more stereocenters, diastereomers can be formed. Diastereoselective synthesis aims to produce a single diastereomer out of the several that are possible. This control is critical in multi-step syntheses where new stereocenters are introduced into a molecule that is already chiral.

A common strategy for achieving diastereoselectivity involves the ring-opening of cyclic precursors like aziridines. For instance, the synthesis of vicinal diamines containing a trifluoromethyl (CF3) group has been achieved with high diastereoselectivity through the Lewis acid-promoted ring-opening of CF3-substituted aziridines. acs.org The inherent stereochemistry of the aziridine ring directs the approach of the incoming nucleophile, leading to a specific diastereomeric product. This two-step procedure, involving the initial formation of the aziridine followed by its nucleophilic opening, provides a convenient route to highly functionalized, diastereomerically pure vicinal diamines. acs.org

Another powerful method involves the one-step construction of multiple stereocenters. The synthesis of substituted diaziridines from simple ketones, aldehydes, and amines in the presence of hydroxylamine-O-sulfonic acid can introduce three stereocenters in a single step with high yields and diastereoselectivities. rsc.orgresearchwithrowan.com The reaction mechanism and the nature of the substrates and reagents contribute to the high level of diastereocontrol observed. rsc.org

Table 3: Examples of Diastereoselective Reactions

| Reaction | Key Intermediate | Reagents | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Diamine Synthesis | CF3-Aziridine | Aryl Amine / Lewis Acid | High | acs.org |

This table illustrates general principles of achieving diastereocontrol in the synthesis of related nitrogen-containing compounds.

Stereochemical Investigations of 1 Tetrahydrofuran 3 Yl Ethane 1,2 Diamine

Configurational Isomerism and Absolute Configuration Determination

1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine possesses two stereogenic centers: the C3 carbon of the tetrahydrofuran (B95107) ring and the C1 carbon of the ethane-1,2-diamine side chain. The presence of these two centers means that the molecule can exist as four distinct stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers are a pair of enantiomers, as are the (1R,3S) and (1S,3R) isomers. The relationship between the pairs (e.g., between (1R,3R) and (1R,3S)) is diastereomeric.

The determination of the absolute configuration of these isomers is crucial for understanding and applying their stereochemical properties. While direct crystallographic or spectroscopic data for this specific molecule is not widely published, several established methods are applicable for its unambiguous assignment.

Methods for Absolute Configuration Determination:

X-ray Crystallography: This is considered an absolute method for determining the three-dimensional structure of a molecule, provided a suitable single crystal can be grown. youtube.com The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions, revealing the absolute configuration. youtube.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govresearchgate.net By comparing the experimental VCD spectrum with spectra calculated for a specific enantiomer using Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned without the need for crystallization. nih.govresearchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): Chiral primary amines can be derivatized by reacting them with a chiral agent, such as Mosher's acid or a fluorinated equivalent, to form a pair of diastereomers. frontiersin.org The distinct magnetic environments of these diastereomers result in different chemical shifts in ¹H or ¹⁹F NMR spectra, which can be correlated to the absolute configuration of the original amine. frontiersin.org

The following table summarizes the possible stereoisomers of the compound.

| Isomer Pair | Specific Isomers | Stereochemical Relationship |

| Pair 1 | (1R, 3R)-1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine(1S, 3S)-1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine | Enantiomers |

| Pair 2 | (1R, 3S)-1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine(1S, 3R)-1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine | Enantiomers |

| Mixed Pairs | e.g., (1R, 3R) and (1R, 3S) | Diastereomers |

Conformational Analysis of the Tetrahydrofuran Ring and Ethane-1,2-diamine Chain

The five-membered tetrahydrofuran ring is not planar. To relieve torsional strain, it adopts puckered conformations. The two most common forms are the "envelope" (or "bent") conformation, which has Cs symmetry, and the "twist" conformation, which has C2 symmetry. rsc.orgresearchgate.net These conformations can interconvert through a low-energy process known as pseudorotation, where the "pucker" moves around the ring. swinburne.edu.aubohrium.com

The ethane-1,2-diamine side chain has freedom of rotation around the C1-C2 bond. The key conformations are the anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°) arrangements of the two amino groups. The relative stability of these conformers is influenced by steric hindrance and potential intramolecular hydrogen bonding between the amino groups or between an amino group and the oxygen atom of the THF ring.

The potential energy surface of tetrahydrofuran pseudorotation is characterized by very low energy barriers, often comparable to thermal energy at room temperature, allowing for rapid interconversion between conformers. rsc.org High-level ab initio calculations have explored this landscape, suggesting that the Cs (envelope) and C₂ (twist) structures are both low-energy forms, with the exact global minimum and the barrier height being subjects of sophisticated computational and experimental studies. rsc.orgbohrium.com

For the complete this compound molecule, the energetic landscape is more complex. The stability of a given conformer depends on the interplay between the THF ring pucker and the side chain orientation. For instance, a conformation that places the bulky ethane-1,2-diamine substituent in a pseudo-equatorial position on the THF ring is generally favored to minimize steric interactions. nih.gov Furthermore, specific gauche conformations of the side chain may be stabilized by intramolecular hydrogen bonding between one of the amine groups and the THF ring oxygen.

The following table illustrates the typical energetic parameters for the unsubstituted tetrahydrofuran ring, which forms the basis for understanding the conformational energetics of its derivatives.

| Conformation Type | Point Group | Relative Energy (kJ/mol) | Status |

| Twist | C₂ | ~0 | Local Minimum |

| Envelope | Cs | ~0.2 - 0.7 | Local Minimum |

| Planar | C₂ᵥ | ~17 | Transition State |

Note: Relative energies are approximate values derived from computational studies and can vary based on the level of theory used. rsc.orgbohrium.com

Substituents on a five-membered ring significantly alter its conformational preferences. rsc.org The ethane-1,2-diamine group at the C3 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain. libretexts.orglibretexts.org This is analogous to the preference for equatorial substituents in six-membered rings to avoid unfavorable 1,3-diaxial interactions. ulethbridge.ca

The electronic nature of the substituent also plays a role. The polar C-N bonds and the lone pairs on the nitrogen atoms can engage in electrostatic interactions with the ring oxygen. Depending on the orientation, these can be either stabilizing or destabilizing. For example, a conformation that allows for an intramolecular hydrogen bond between an N-H proton and the THF oxygen would be energetically favorable. This interaction would lock the side chain into a specific orientation and could also influence the puckering of the THF ring to optimize the hydrogen bonding geometry. The polarity of the solvent can also impact the conformational equilibrium by stabilizing or destabilizing conformers with different dipole moments. nih.gov

Chirality Transfer Mechanisms in Synthetic Reactions Involving the Compound

Chiral 1,2-diamines are highly valuable as ligands in metal-catalyzed asymmetric synthesis. researchgate.netrsc.org They can coordinate to a metal center to create a well-defined, chiral environment that directs the stereochemical outcome of a reaction. This compound is structurally well-suited for this role.

The mechanism of chirality transfer typically involves the following steps:

Formation of a Chiral Catalyst: The diamine ligand coordinates to a metal precursor (e.g., of Rh, Ru, Ir, Cu, or Zn) to form a stable chelate complex. The stereocenters on both the THF ring and the diamine backbone force the chelate rings into a specific, twisted conformation.

Substrate Coordination: The reacting substrates coordinate to the metal center within the chiral pocket created by the ligand. The steric and electronic properties of the ligand dictate how the substrates can bind, favoring one orientation over others.

Stereoselective Transformation: The chemical transformation (e.g., hydrogenation, C-C bond formation, amination) occurs within this constrained, asymmetric environment. rsc.org The ligand steers the reactants into a specific transition state, leading to the preferential formation of one enantiomer or diastereomer of the product. researchgate.net

For example, in a metal-catalyzed asymmetric hydrogenation, the chiral diamine ligand would control the facial selectivity of hydride addition to a prochiral olefin. The bulky THF moiety and the specific arrangement of the amino groups would block one face of the coordinated substrate, allowing the reaction to proceed predominantly on the more accessible face. The inherent chirality of the ligand is thus effectively transferred to the product molecule.

Coordination Chemistry of 1 Tetrahydrofuran 3 Yl Ethane 1,2 Diamine

Ligand Design Principles and Chelation Properties

The design of a chelating ligand like 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine is centered on its ability to form stable, multi-point attachments to a single metal ion. The presence of the tetrahydrofuran (B95107) (THF) substituent on the ethylenediamine (B42938) backbone introduces unique steric and electronic features that influence its coordination behavior.

Bidentate and Multidentate Coordination Modes

This compound is fundamentally a bidentate ligand, coordinating to a metal center through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. askfilo.com This bidentate chelation is a hallmark of ethylenediamine and its derivatives, leading to enhanced thermodynamic stability compared to monodentate amine ligands, an observation known as the chelate effect.

The primary coordination mode involves the two nitrogen atoms of the diamine moiety binding to the metal in a cis-conformation, which is a requirement for chelation in octahedral complexes. libretexts.org While the diamine portion provides bidentate N,N'-coordination, the oxygen atom of the tetrahydrofuran ring introduces the possibility of further interaction. In certain geometric arrangements and with specific metal ions, this ether oxygen could potentially act as a third donor atom, leading to a tridentate (N,N',O) coordination mode. However, this would necessitate the formation of a larger, often less stable, seven-membered chelate ring. More commonly, the THF oxygen might engage in weaker, secondary-sphere interactions or bridge to an adjacent metal center, influencing the supramolecular assembly rather than acting as a primary chelating atom.

| Potential Donor Atoms | Coordination Mode | Chelate Ring Size | Likelihood |

| Two Nitrogen Atoms | Bidentate (N,N') | 5-membered | High (Primary Mode) |

| Two Nitrogen Atoms, One Oxygen Atom | Tridentate (N,N',O) | 5- and 7-membered | Low (Geometrically Strained) |

| Oxygen Atom | Monodentate (O) | - | Unlikely as primary mode |

| Oxygen Atom | Bridging | - | Possible in polynuclear complexes |

Conformational Preferences in Metal Complexes

Upon chelation, the five-membered metal-diamine ring is not planar and adopts a puckered conformation. For an unsubstituted ethylenediamine ligand, these two conformations are mirror images, designated as δ and λ, and are of equal energy. rsc.orgrsc.org However, the introduction of the bulky 1-(tetrahydrofuran-3-yl) substituent on the carbon backbone breaks this degeneracy.

Formation and Characterization of Transition Metal Complexes

The reaction of this compound with various transition metal salts is expected to yield stable coordination compounds. The characterization of these complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Stereoselective Complexation with Chiral Metal Centers

Since this compound is a chiral ligand (possessing a stereocenter at the carbon atom attached to the THF ring), its coordination to a metal center can proceed with a high degree of stereoselectivity. When a chiral ligand coordinates to a metal to form an octahedral complex, such as a tris-chelate [M(diamine)₃]ⁿ⁺, it can generate two possible absolute configurations at the metal center, denoted as Λ (a left-handed propeller) and Δ (a right-handed propeller). libretexts.orgrsc.org

If a racemic mixture of the ligand is used, four possible stereoisomers can form: Δ-(R)-ligand, Λ-(R)-ligand, Δ-(S)-ligand, and Λ-(S)-ligand. However, if an enantiomerically pure form of the ligand is used (e.g., only the (R)-enantiomer), the complexation can be diastereoselective, favoring the formation of one metal configuration over the other (e.g., Δ over Λ). This selectivity arises from the specific steric interactions between the chiral substituents on the three chelating ligands. This principle is the basis for using chiral ligands to control the stereochemistry of metal-catalyzed reactions. nih.govnih.gov

Electronic Structure and Bonding in Coordination Compounds

The electronic structure of complexes featuring this compound is primarily determined by the interaction between the metal d-orbitals and the nitrogen donor atoms. The bonding is typical of a Werner-type coordination complex, involving the donation of the nitrogen lone pairs to vacant metal orbitals. pnas.org The tetrahydrofuran substituent, being electronically non-conjugated, would have a minimal inductive effect on the nitrogen donors, so the ligand field strength is expected to be very similar to that of unsubstituted ethylenediamine.

For a d⁹ metal ion like copper(II) in an octahedral or square planar environment, electronic absorption spectroscopy would reveal d-d transitions. In a pseudo-octahedral [Cu(diamine)₂(X)₂] complex, these transitions provide information about the splitting of the d-orbitals. rsc.orgjocpr.comresearchgate.net The energies of these transitions are sensitive to the coordination environment, including distortions from ideal geometry caused by the bulky substituent. Electron Paramagnetic Resonance (EPR) spectroscopy could also be employed to probe the electronic ground state and the nature of the metal-ligand bonding through the analysis of g-values and hyperfine coupling constants. rsc.org

| Spectroscopic Technique | Information Gained | Expected Observations |

| Electronic (UV-Vis) Spectroscopy | d-orbital splitting, coordination geometry | Broad d-d transition bands in the visible region, similar in energy to analogous ethylenediamine complexes. jocpr.com |

| Infrared (IR) Spectroscopy | Metal-ligand vibrations, ligand coordination | Shifts in N-H stretching and bending modes upon coordination; appearance of M-N stretching vibrations in the far-IR region. |

| Electron Paramagnetic Resonance (EPR) | Electronic ground state, covalency of M-L bonds | For paramagnetic centers like Cu(II), provides g-values and hyperfine coupling constants indicative of the ligand field. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Complex constitution and stereochemistry | For diamagnetic complexes (e.g., Co(III), Ni(II)), provides information on the symmetry and conformation of the complex in solution. |

Supramolecular Interactions in Metal-Ligand Assemblies

Beyond the primary coordination sphere, the this compound ligand offers specific functionalities that can direct the formation of extended supramolecular structures. Supramolecular chemistry relies on weak, non-covalent interactions to build complex architectures from molecular components. aceec.ac.in

The key features of this ligand for supramolecular assembly are the N-H groups of the coordinated diamine and the ether oxygen of the THF ring. The N-H protons become more acidic upon coordination to a metal center and can act as effective hydrogen-bond donors. rsc.org The THF oxygen, conversely, is a hydrogen-bond acceptor. These functionalities can lead to the formation of intricate hydrogen-bonding networks. For example, in the crystal lattice of a complex cation like [M(ligand)₂X₂]ⁿ⁺, the N-H groups can form hydrogen bonds with counter-anions or solvent molecules. researchgate.net Furthermore, the THF oxygen could accept a hydrogen bond from an N-H group of an adjacent complex, leading to the self-assembly of dimers, chains, or higher-order networks. These directed, non-covalent interactions are crucial in crystal engineering for designing materials with specific topologies and properties. nih.gov

Catalytic Applications of 1 Tetrahydrofuran 3 Yl Ethane 1,2 Diamine Based Systems

Asymmetric Catalysis Utilizing Chiral Complexes

Chiral 1,2-diamines are fundamental building blocks in asymmetric catalysis, serving as ligands for various transition metals. rsc.org These complexes are instrumental in creating a chiral environment around the metal center, enabling the enantioselective transformation of prochiral substrates.

Enantioselective Hydrogenation Reactions

Chiral 1,2-diamine complexes of transition metals like iridium and ruthenium are well-established catalysts for the asymmetric hydrogenation of unsaturated compounds such as ketones, imines, and enamines. dicp.ac.cnmdpi.comresearchgate.netnih.gov For a ligand like 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine, it would be expected to coordinate with a metal precursor, such as [Ir(COD)Cl]₂, to form a catalytically active species. The stereochemical outcome of the hydrogenation would be dictated by the chirality of the diamine ligand. The tetrahydrofuran (B95107) moiety could potentially influence the steric and electronic properties of the catalyst, thereby affecting its activity and enantioselectivity.

Hypothetical Application in Enantioselective Hydrogenation

| Substrate | Catalyst System | Product | Potential Enantiomeric Excess (ee) |

|---|---|---|---|

| Acetophenone | [Ir(COD)(diamine)]BF₄ | 1-Phenylethanol | High |

| Prochiral Imine | [RuCl₂(diamine)(diphosphine)] | Chiral Amine | High |

Asymmetric C-C Bond Forming Reactions

Complexes derived from chiral diamines are also employed in a variety of asymmetric carbon-carbon bond forming reactions, including allylic alkylations and Michael additions. researchgate.netlibretexts.org A complex of this compound with metals such as palladium or copper could potentially catalyze these transformations with high enantioselectivity. The diamine ligand helps to control the facial selectivity of the nucleophilic attack on the electrophilic substrate.

Role as a Chiral Auxiliary in Stoichiometric Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. Chiral diamines can be used to form chiral adducts, such as aminals or enamines, with carbonyl compounds. While less common than their use in catalytic amounts, a diamine like this compound could theoretically be employed in this manner. For instance, its reaction with a prochiral ketone would yield a diastereomeric mixture of adducts, which, after separation and reaction with a nucleophile, followed by removal of the auxiliary, would afford an enantiomerically enriched product. The practicality of this approach is often limited by the need for stoichiometric amounts of the chiral auxiliary and additional synthetic steps for its attachment and removal. nih.govresearchgate.net

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. For a hypothetical catalytic cycle involving a complex of this compound, the investigation would likely involve a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography of intermediates) and computational studies.

Transition State Analysis in Catalyzed Reactions

Computational modeling, particularly density functional theory (DFT), is a powerful tool for analyzing the transition states of catalyzed reactions. Such studies could elucidate the specific interactions between the chiral ligand, the metal center, the substrate, and the reactants that determine the enantioselectivity. For a catalyst derived from this compound, transition state analysis would focus on how the conformation of the five-membered tetrahydrofuran ring and the chelate ring formed by the diamine with the metal influence the energy difference between the diastereomeric transition states leading to the major and minor enantiomers of the product.

Substrate-Catalyst Interactions and Selectivity Origins

A comprehensive review of scientific literature and chemical databases reveals a significant gap in published research specifically detailing the catalytic applications of This compound . Consequently, there is no available information to generate a detailed analysis of its substrate-catalyst interactions or the origins of selectivity in catalytic systems where it might be employed as a ligand.

While the broader class of chiral 1,2-diamines is extensively used in asymmetric catalysis, the specific structural features of This compound , namely the presence of a tetrahydrofuran ring appended to the ethylenediamine (B42938) backbone, would theoretically offer unique steric and electronic properties. The oxygen atom in the tetrahydrofuran moiety could potentially act as a hemilabile coordinating atom or engage in hydrogen bonding with substrates, influencing the stereochemical outcome of a catalyzed reaction.

However, without experimental or computational studies, any discussion on the following would be purely speculative:

Transition State Geometries: The precise three-dimensional arrangement of the catalyst-substrate complex during the key bond-forming step is unknown.

Stereoelectronic Effects: The influence of the tetrahydrofuran ring's electron-donating or -withdrawing nature on the metal center and its interaction with the substrate has not been investigated.

Non-covalent Interactions: The role of potential hydrogen bonding or other non-covalent interactions between the ligand and the substrate in dictating enantioselectivity or diastereoselectivity has not been documented.

Detailed research findings and data tables, which are essential for a thorough understanding of substrate-catalyst interactions and selectivity, are contingent on the existence of primary research articles. As no such articles pertaining to This compound could be located, it is not possible to fulfill the request for a detailed, evidence-based article on this specific topic.

Further research and publication in the field of asymmetric catalysis are required before a scientifically accurate account of this compound's catalytic behavior can be provided.

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation

Chromatographic Techniques for Enantiomer and Diastereomer Separation

Chromatographic methods are indispensable for the physical separation of the stereoisomers of 1-(tetrahydrofuran-3-yl)ethane-1,2-diamine. The choice between direct and indirect methods depends on the analytical goal, sample complexity, and available instrumentation.

Chiral Stationary Phase HPLC and SFC

Direct separation of enantiomers and diastereomers is most effectively achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques rely on the differential interactions between the stereoisomers and the chiral selector immobilized on the stationary phase, leading to different retention times. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates and esters, are widely used and have demonstrated broad applicability for the separation of chiral amines. mdpi.commdpi.com For a compound like this compound, columns such as Chiralpak® or Chiralcel® series would be primary candidates for method development. researchgate.netnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding with the amine groups, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. springernature.com

Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC for chiral separations, including higher efficiency, faster analysis times, and reduced consumption of organic solvents. wiley.comchromatographyonline.comselvita.com The use of supercritical CO2 modified with a polar organic solvent (e.g., methanol (B129727) or ethanol) as the mobile phase provides a unique selectivity profile. chromatographyonline.comchromatographyonline.com For primary amines, the addition of a basic additive like diethylamine (B46881) to the mobile phase is often necessary to improve peak shape and prevent strong interactions with the silica (B1680970) support of the CSP. mdpi.comyoutube.com

| Parameter | HPLC Conditions | SFC Conditions |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | CO₂/Methanol/Diethylamine (75:25:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 40 °C |

| Back Pressure | N/A | 150 bar |

| Detection | UV at 210 nm | UV at 210 nm |

Chiral Derivatizing Agents in GC and LC

Indirect chiral separation involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. chromatographyonline.com These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase using Gas Chromatography (GC) or Liquid Chromatography (LC). researchgate.netnih.gov

For primary amines like this compound, a common approach is acylation with an enantiomerically pure CDA. A widely used reagent is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride. acs.org Reaction of the diamine with (R)-MTPA-Cl yields two diastereomeric amides that can be readily separated and analyzed. This method not only allows for separation but can also be used in conjunction with NMR spectroscopy to determine the absolute configuration. acs.orgacs.org

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. sigmaaldrich.com Reagents such as N-trifluoroacetyl-L-prolyl chloride (TFAPC) can be used to form diastereomeric derivatives with the diamine, which can then be separated on a standard non-polar GC column (e.g., DB-5). The use of a mass spectrometer as a detector provides high sensitivity and structural information.

| Technique | Chiral Derivatizing Agent (CDA) | Resulting Products | Separation Column |

|---|---|---|---|

| LC/HPLC | (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) | Diastereomeric bis-MTPA amides | Achiral C18 reversed-phase |

| GC-MS | N-Trifluoroacetyl-L-prolyl chloride (TFAPC) | Diastereomeric bis-TFA-L-prolyl amides | Achiral 5% phenyl-methylpolysiloxane |

Spectroscopic Methods for Chiral Discrimination and Conformational Analysis

Spectroscopic techniques provide detailed information about the three-dimensional structure of molecules, including their absolute configuration and preferred conformation in solution.

Advanced NMR Spectroscopy (e.g., Chiral Shift Reagents, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR spectra of enantiomers are identical, their signals can be resolved in a chiral environment. illinois.edu Chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the sample. chromatographyonline.com The CSR forms transient diastereomeric complexes with the enantiomers of the diamine, inducing differential shifts (lanthanide-induced shifts, LIS) in the proton signals and allowing for their distinction and quantification. illinois.edu

The Mosher's amide method is another NMR-based approach for determining absolute configuration. acs.orgspringernature.com After derivatizing the diamine with both (R)- and (S)-MTPA, the ¹H NMR spectra of the resulting diastereomers are compared. Systematic differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center can be correlated to the absolute stereochemistry based on a conformational model of the MTPA amides. acs.orgspringernature.com

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for conformational analysis and determining relative stereochemistry. NOESY experiments detect through-space interactions between protons that are close to each other (typically <5 Å). For this compound, NOESY can reveal the spatial relationships between protons on the tetrahydrofuran (B95107) ring and the diamine side chain, helping to establish the relative configuration of the stereocenters and the preferred conformation of the flexible five-membered ring.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com It is a highly sensitive method for investigating stereochemistry. The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum with the spectrum predicted by quantum-mechanical calculations, often using time-dependent density functional theory (TD-DFT). nih.govacs.org A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. nih.govbiotools.us

The diamine itself may not have a strong chromophore for CD analysis in the accessible UV-Vis region. In such cases, derivatization with a chromophoric group can be employed to induce a strong CD signal, a technique known as chiroptical sensing. nsf.govnih.gov For instance, condensation of the diamine with an aromatic aldehyde can form a Schiff base, which often exhibits a distinct CD spectrum that is characteristic of the amine's absolute configuration. nsf.govresearchgate.net

Mass Spectrometry-Based Chiral Analysis

While mass spectrometry (MS) is inherently insensitive to chirality because enantiomers have identical masses, several strategies have been developed to enable chiral analysis. acs.orgnih.gov These methods typically involve creating diastereomeric species that can be differentiated by the mass spectrometer, often using tandem MS (MS/MS). polyu.edu.hk

One prominent technique is the kinetic method. acs.org In this approach, a ternary complex is formed in the gas phase, consisting of the two enantiomers of the analyte (R-A and S-A) and a single enantiomer of a chiral reference compound (R-Ref), often coordinated to a metal ion (M²⁺). These diastereomeric cluster ions, [M(R-A)(R-Ref)]²⁺ and [M(S-A)(R-Ref)]²⁺, are mass-selected and subjected to collision-induced dissociation (CID). The relative stability of the diastereomeric complexes leads to different fragmentation efficiencies. The ratio of the fragment ions can be correlated with the enantiomeric excess of the analyte. acs.orgpolyu.edu.hk Chiral selectors used for diamines can include chiral ligands or even amino acids. nih.gov

| Step | Description | Example Components for Analysis |

|---|---|---|

| 1. Complex Formation | Generate protonated or metal-bound diastereomeric ternary complexes via electrospray ionization (ESI). | Analyte (R/S-Diamine), Chiral Reference (L-Proline), Metal Ion (Cu²⁺) |

| 2. Ion Isolation | Isolate the precursor cluster ions (e.g., [Cu(Diamine)(Proline)+H]⁺) in the mass spectrometer. | m/z corresponding to the ternary complex. |

| 3. Dissociation | Subject the isolated ions to Collision-Induced Dissociation (CID). | Fragment the complex by collision with an inert gas (e.g., Argon). |

| 4. Chiral Discrimination | Measure the relative intensities of fragment ions. The ratio of fragments (e.g., [Cu(Diamine)+H]⁺ / [Cu(Proline)+H]⁺) will differ for the two diastereomeric complexes. | Different fragment ratios indicate different stabilities of the diastereomeric precursors. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This powerful analytical technique provides unequivocal evidence of a molecule's connectivity, conformation, and the absolute configuration of its stereocenters. uzh.chnih.gov The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of individual atoms can be deduced with high precision. nih.gov

For a chiral molecule such as this compound, which possesses multiple stereocenters, single-crystal X-ray diffraction is an invaluable tool. jove.com It can unambiguously establish the relative and absolute stereochemistry, providing detailed information on bond lengths, bond angles, and torsion angles. uzh.chcarleton.edu This structural data is crucial for understanding the molecule's physical and chemical properties and its interactions in a biological or chemical system. nih.gov

Despite the power of this technique, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no reported single-crystal X-ray diffraction data for this compound or its immediate derivatives or coordination complexes. Consequently, the precise solid-state structure, including definitive crystallographic parameters, remains to be determined and reported in the scientific literature. The lack of an experimentally determined crystal structure means that aspects of its solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns, can only be inferred from computational modeling or comparison with structurally related compounds.

The following table summarizes the crystallographic data for this compound, reflecting the current absence of experimental data.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | |

| a (Å) | Not available |

| b (Å) | Not available |

| c (Å) | Not available |

| α (°) | Not available |

| β (°) | Not available |

| γ (°) | Not available |

| Volume (ų) | Not available |

| Z (molecules per unit cell) | Not available |

Theoretical and Computational Studies of 1 Tetrahydrofuran 3 Yl Ethane 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine, these methods could provide significant insights.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. sciepub.com It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov Were DFT studies to be conducted on this compound, they would likely focus on determining its optimized molecular geometry, electronic properties such as HOMO-LUMO energy gap, and the distribution of electron density. Such calculations would be foundational for understanding its stability and potential reactivity. For instance, DFT has been used to study the electronic properties of other amino tetrahydrofuran (B95107) derivatives, revealing how the addition of amino groups can alter the total energy and forbidden energy gap of the parent molecule. sciepub.com

Molecular Dynamics Simulations for Conformational Sampling

The structural flexibility of the tetrahydrofuran ring and the rotatable bonds of the ethylenediamine (B42938) side chain in this compound suggest a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring the various conformations a molecule can adopt over time. nih.gov By simulating the movement of atoms and bonds, MD can identify the most stable, low-energy conformations, which are crucial for understanding how the molecule might interact with other chemical species. researchgate.net This type of analysis is essential for predicting the molecule's behavior in different environments.

Computational Modeling of Reaction Mechanisms

Understanding how a molecule participates in chemical reactions is a key area of computational chemistry.

Prediction of Stereoselectivity in Catalytic Processes

The presence of chiral centers in this compound makes it a candidate for use in asymmetric catalysis. Computational modeling can be instrumental in predicting the stereoselectivity of catalytic processes. By modeling the interaction of the molecule with a catalyst and substrate, it is possible to determine which stereoisomer is preferentially formed. This predictive capability is highly valuable in the design of new catalysts and synthetic routes.

Ligand-Receptor Interactions and Molecular Recognition Studies

The structural features of this compound, including its amine groups and the ether oxygen of the tetrahydrofuran ring, suggest its potential to act as a ligand in coordination chemistry or to interact with biological receptors. Computational docking and molecular dynamics simulations are standard tools for studying such interactions. These methods can predict the binding affinity and mode of interaction between a ligand and a receptor, providing insights into molecular recognition processes. nih.gov

Applications As a Synthetic Building Block and Material Component

Integration into Advanced Polymer Architectures

The bifunctional nature of 1-(tetrahydrofuran-3-yl)ethane-1,2-diamine, possessing two reactive amine groups, makes it a prime candidate for integration into various polymer backbones. The tetrahydrofuran (B95107) moiety can influence the polymer's physical properties, such as solubility, thermal stability, and flexibility.

Polymeric Ligands for Heterogeneous CatalysisChiral diamines are fundamental ligands in asymmetric catalysis. When incorporated into a polymer support, they can form recyclable, heterogeneous catalysts that combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones.nih.govacs.orgPolymeric chiral diamine ligands have been successfully developed for iridium-catalyzed asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivities and high total turnover numbers, demonstrating their efficiency and recyclability.acs.orgnih.gov

The structure of this compound is analogous to well-established chiral diamine ligands. By polymerizing this monomer or grafting it onto an existing polymer support, it is possible to create advanced polymeric ligands. The two nitrogen atoms can chelate to a metal center (e.g., iridium, rhodium, nickel), forming a stable complex. acs.orgacs.org The polymer backbone would render the catalyst insoluble, facilitating its recovery and reuse—a key principle of green chemistry. The THF ring could further influence the catalytic environment, potentially affecting substrate approach and selectivity.

Interactive Table: Potential Metal Complexes for Catalysis

| Metal Center | Potential Catalytic Reaction | Benefit of Heterogenization |

| Iridium (Ir) | Asymmetric Transfer Hydrogenation | Catalyst recyclability, reduced metal leaching |

| Rhodium (Rh) | Asymmetric Hydrogenation, Hydroformylation | Simplified product purification |

| Nickel (Ni) | Asymmetric Michael Addition | Suitability for continuous flow reactors |

| Palladium (Pd) | Asymmetric Allylic Alkylation | Enhanced catalyst stability |

Monomers for Specialty Polymers and ResinsDiamine monomers are crucial building blocks for specialty polymers such as polyamides and polyimides. The reaction of the dual amine groups of this compound with diacyl chlorides or dianhydrides would lead to the formation of novel polyamides or polyimides, respectively.

The incorporation of the THF ring into the polymer backbone is expected to impart specific properties. silvarigroup.comresearchgate.net Unlike rigid aromatic diamines, the flexible, non-planar structure of the THF unit could decrease polymer chain packing, potentially lowering the glass transition temperature and increasing solubility in organic solvents. researchgate.net This could be advantageous for producing processable high-performance polymers or specialty resins with tailored flexibility and adhesion properties. Furthermore, the ether oxygen in the THF ring can act as a hydrogen bond acceptor, potentially improving moisture uptake or interaction with other polar materials. cymitquimica.com

Use as a Scaffold in the Construction of Complex Organic Molecules

In organic synthesis, a scaffold is a core molecular structure upon which more complex molecules are built. The defined stereochemistry and reactive handles of this compound make it an attractive scaffold.

Incorporation into Macrocyclic SystemsMacrocycles are large ring structures that are key components of many natural products and synthetic host-guest systems.nih.govThe synthesis of macrocycles often involves the reaction of bifunctional linear precursors. This compound can serve as a key building block in such syntheses. For example, condensation with a dicarbonyl compound could yield a macrocyclic diimine, which can be subsequently reduced to a cyclic polyamine.tandfonline.com

The THF unit embedded within the macrocycle's framework would introduce a polar, flexible segment, influencing the ring's conformation and its ability to bind ions or small molecules. researchgate.netacs.org The synthesis of macrocyclic tetraamide ligands, for instance, often relies on crucial diamide (B1670390) diamine intermediates to form complex structures capable of chelating metals. cmu.edu

Design of Rigid and Flexible LinkersIn fields like drug design and materials science, linker molecules are used to connect two or more different molecular entities. The properties of the linker—its length, rigidity, and polarity—are critical for the final application. The ethane-1,2-diamine portion of the molecule provides a short, flexible linking unit, while the THF ring introduces a more defined, semi-rigid structural element.

This combination allows for its potential use as a linker with controlled conformational properties. The amine groups can be functionalized to attach to other molecules, creating a bridge with a specific spatial arrangement dictated by the THF ring. This is valuable in constructing bifunctional molecules where precise positioning of the active units is required.

Bio-Inspired Material Scaffolds

Bio-inspired materials seek to mimic the structures and functions found in nature. nih.govosti.gov Natural products frequently contain tetrahydrofuran rings within their structures. researchgate.net The compound this compound combines this biologically relevant THF motif with amine groups, which are useful for further functionalization.

Excluding biomedical applications, this molecule could be used to create scaffolds for materials with unique surface properties. For instance, it could be attached to a material surface to alter its hydrophilicity and create specific binding sites. Amine-functionalized surfaces are known to be useful in creating scaffolds for the controlled deposition of other materials, such as silica (B1680970), in bio-inspired mineralization processes. The presence of the THF group could modulate the intermolecular interactions within such a scaffold, influencing the morphology of the resulting composite material.

Absence of Research Data on this compound in Porous Material Applications

Extensive searches of scientific literature and patent databases have revealed a significant lack of published research on the chemical compound This compound specifically within the fields of porous architecture design and material surface modification. While the fields of porous polymers and metal-organic frameworks (MOFs) are robust areas of study, utilizing a variety of diamine-containing molecules as building blocks, there is no specific data available detailing the use of this compound for these purposes.

The synthesis of porous polymers often involves reactions like Michael additions, where multifunctional acrylates are reacted with diamines to create cross-linked networks. Similarly, the design of three-dimensional porous hyper-crosslinked polymers can be achieved through various coupling and click reactions. However, the existing literature does not name this compound as a reactant in these syntheses.

In the realm of material science, particularly in the development of materials for applications such as carbon dioxide capture, various diamine solvents and functional groups are being explored. Research is active in synthesizing novel diamines and assessing their properties. Despite this, there are no findings that describe the synthesis or application of this compound for surface modification or as a functional component in such materials.

Due to this absence of specific research findings, it is not possible to provide a detailed article with data tables on the applications of this compound in the design of porous architectures or for surface modification and functionalization in material science. The scientific community has not, to date, published studies exploring this particular compound in the contexts requested.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine is poised to align with the principles of green chemistry, moving away from petrochemical-based feedstocks towards renewable resources. A promising avenue lies in the utilization of biomass-derived platform chemicals. For instance, furfural, which can be obtained from lignocellulosic biomass, is a key precursor to furfurylamine. This, in turn, can serve as a starting point for the synthesis of various functionalized tetrahydrofuran (B95107) derivatives. google.com

Future research will likely focus on chemo-enzymatic routes that offer high selectivity and milder reaction conditions, thereby reducing energy consumption and waste generation. Biocatalysis, employing engineered enzymes, could enable the stereoselective synthesis of chiral diamines, a critical aspect for applications in asymmetric catalysis. The development of one-pot syntheses and continuous flow processes will also be instrumental in enhancing the sustainability and scalability of production.

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biomass-derived Precursors | Renewable feedstock, reduced carbon footprint. | Efficient conversion of biomass, purification of intermediates. |

| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme stability and cost, substrate scope. |

Exploration of New Catalytic Transformations

The structural features of this compound, particularly its chirality and the presence of two nitrogen atoms, make it a promising candidate as a ligand in asymmetric catalysis. Chiral 1,2-diamines are well-established as privileged ligands in a multitude of metal-catalyzed reactions. rsc.org Future research is expected to explore the application of this compound and its derivatives in a range of catalytic transformations.

One key area of investigation will be its use in asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions, such as the Michael addition. researchgate.net The tetrahydrofuran moiety could play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, potentially leading to unique reactivity and selectivity profiles. The oxygen atom of the tetrahydrofuran ring could also participate in secondary coordination, influencing the transition state geometry and enhancing enantioselectivity.

Table 2: Potential Catalytic Applications

| Catalytic Reaction | Metal Catalyst | Potential Role of the Diamine Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Inducing enantioselectivity in the reduction of prochiral olefins and ketones. |

| Michael Addition | Nickel, Copper | Formation of chiral carbon-carbon bonds with high enantiomeric excess. researchgate.net |

Advanced Materials and Nanotechnology Integration

The integration of this compound into advanced materials and nanotechnology represents a significant growth area. Furan-based diamines are emerging as sustainable building blocks for high-performance polymers. researchgate.netmdpi.com For example, they can be used as monomers for the synthesis of bio-based polyimides and polyamides, offering an alternative to their petroleum-derived counterparts. researchgate.netmdpi.com The tetrahydrofuran unit can impart flexibility and improved solubility to the polymer chains.

Furthermore, this diamine can function as a curing agent for epoxy resins, potentially leading to materials with enhanced thermal and mechanical properties. google.com In the realm of nanotechnology, it could be utilized as a surface modifying agent for nanoparticles, providing functional groups for further conjugation or influencing their self-assembly behavior. Its potential to form coordination polymers and metal-organic frameworks (MOFs) with unique porous structures for applications in gas storage and separation also warrants investigation.

Theoretical Advances in Understanding Reactivity and Selectivity

Computational chemistry and theoretical modeling will be indispensable tools for unlocking the full potential of this compound. Density Functional Theory (DFT) can be employed to investigate the conformational landscape of the molecule and its metal complexes. kit.edu Such studies can provide valuable insights into the non-covalent interactions that govern ligand binding and influence stereoselectivity in catalytic reactions.

Molecular dynamics simulations can be used to model the behavior of polymers incorporating this diamine, predicting their bulk properties and interactions with other molecules. Theoretical calculations can also guide the rational design of new catalysts and materials by predicting their electronic structures and reactivity. A deeper theoretical understanding will accelerate the experimental discovery and optimization of applications for this promising compound.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Tetrahydrofuran-3-yl)ethane-1,2-diamine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves reacting tetrahydrofuran-3-yl precursors (e.g., aldehydes or ketones) with ethane-1,2-diamine derivatives under controlled conditions. For example, tetrahydrofuran (THF) is often used as a solvent, and triethylamine (EtN) is added to neutralize byproducts like HCl. Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the tetrahydrofuran ring and ethylene diamine backbone.

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight.

- Elemental Analysis : Ensures stoichiometric ratios of C, H, and N.

- X-ray Crystallography : Resolves 3D molecular geometry for crystalline derivatives (e.g., coordination complexes) .

Q. What are the key physicochemical properties of this diamine?

- Methodological Answer : Critical properties include:

- Thermodynamics : Vapor pressure measurements via transpiration methods determine enthalpy of vaporization ().

- Solubility : Tested in polar (e.g., water, ethanol) and nonpolar solvents.

- Basicity : Potentiometric titration quantifies amine group p values.

Computational methods (e.g., quantum chemistry, group-additivity) predict properties when experimental data are limited .

Advanced Research Questions

Q. How do computational methods assist in predicting the thermodynamic and electronic properties of this diamine?

- Methodological Answer : Quantum-chemical (QC) calculations (e.g., DFT, MP2) model molecular orbitals, bond dissociation energies, and non-covalent interactions. Group-additivity (GA) estimates thermodynamic parameters (e.g., , ) by extrapolating data from structurally similar compounds. These methods are validated against experimental vapor pressure and calorimetric data .

Q. What strategies optimize ligand design using this diamine in coordination chemistry?

- Methodological Answer : The diamine acts as a bidentate ligand for transition metals (e.g., Pt, Cu). Key steps include:

- Ligand Modification : Introducing substituents (e.g., thiophenyl, phenanthroline) to enhance metal-binding selectivity.

- Complex Characterization : X-ray crystallography resolves coordination geometry, while cyclic voltammetry probes redox activity.

- Activity Screening : Test complexes for catalytic or biological activity (e.g., DNA binding, nuclease behavior) .

Q. What are the challenges in synthesizing heterocyclic derivatives (e.g., piperazine-2,3-diones) from this diamine?

- Methodological Answer : Derivatives are synthesized via:

- Reductive Alkylation : Reacting the diamine with carbonyl compounds (e.g., benzaldehydes) using NaBHCN.

- Cyclization : Treating intermediates with diethyl oxalate to form piperazine-2,3-diones.

Challenges include controlling regioselectivity and purifying hygroscopic products. Reaction optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and temperature .

Q. How do DFT studies contribute to understanding its application in corrosion inhibition?

- Methodological Answer : Density functional theory (DFT) calculates adsorption energies on metal surfaces (e.g., Fe(110)), identifying electron-rich sites for binding. Molecular dynamics (MD) simulations model inhibitor film stability under aqueous conditions. Experimental validation includes electrochemical impedance spectroscopy (EIS) and weight loss assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.